molecular formula C7H7NO3 B15364727 5-Acetylpyridine-2,6(1H,3H)-dione CAS No. 71350-43-1

5-Acetylpyridine-2,6(1H,3H)-dione

Cat. No.: B15364727
CAS No.: 71350-43-1
M. Wt: 153.14 g/mol
InChI Key: OXRUFOLDUCJWES-UHFFFAOYSA-N
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Description

5-Acetylpyridine-2,6(1H,3H)-dione is a chemical compound belonging to the class of pyridine derivatives It is characterized by its unique structure, which includes a pyridine ring substituted with acetyl and keto groups at specific positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Acetylpyridine-2,6(1H,3H)-dione typically involves the following steps:

  • Starting Materials: : The synthesis begins with pyridine derivatives as the starting materials.

  • Acetylation: : The pyridine ring is acetylated using acetic anhydride or acetyl chloride in the presence of a suitable catalyst.

  • Oxidation: : The acetylated pyridine undergoes oxidation to introduce the keto groups at the 2 and 6 positions. This can be achieved using oxidizing agents such as potassium permanganate or chromic acid.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using continuous flow reactors and automated systems to ensure consistency and efficiency. The process involves the same steps as the laboratory synthesis but is optimized for larger-scale production.

Chemical Reactions Analysis

Types of Reactions: 5-Acetylpyridine-2,6(1H,3H)-dione undergoes various chemical reactions, including:

  • Oxidation: : The compound can be further oxidized to produce more complex derivatives.

  • Reduction: : Reduction reactions can be used to convert the keto groups to hydroxyl groups.

  • Substitution: : The acetyl and keto groups can undergo substitution reactions with different nucleophiles.

Common Reagents and Conditions:
  • Oxidation: : Potassium permanganate, chromic acid.

  • Reduction: : Lithium aluminum hydride, sodium borohydride.

  • Substitution: : Amines, alcohols, and other nucleophiles.

Major Products Formed:
  • Oxidation: : Higher oxidation state derivatives.

  • Reduction: : Hydroxylated derivatives.

  • Substitution: : Substituted pyridine derivatives.

Scientific Research Applications

5-Acetylpyridine-2,6(1H,3H)-dione has found applications in various scientific research areas:

  • Chemistry: : It serves as a building block for the synthesis of more complex heterocyclic compounds.

  • Biology: : The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

  • Medicine: : Research is ongoing to explore its use in drug development, particularly in targeting specific biological pathways.

  • Industry: : It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 5-Acetylpyridine-2,6(1H,3H)-dione exerts its effects involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system .

Comparison with Similar Compounds

5-Acetylpyridine-2,6(1H,3H)-dione is compared with other similar pyridine derivatives, such as 2,6-diacetylpyridine and 2,6-diketopyridine. While these compounds share structural similarities, this compound is unique in its specific substitution pattern, which influences its reactivity and biological activity.

List of Similar Compounds

  • 2,6-Diacetylpyridine

  • 2,6-Diketopyridine

  • 3,5-Diacetylpyridine

  • 4,6-Diketopyridine

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Properties

CAS No.

71350-43-1

Molecular Formula

C7H7NO3

Molecular Weight

153.14 g/mol

IUPAC Name

5-acetyl-3H-pyridine-2,6-dione

InChI

InChI=1S/C7H7NO3/c1-4(9)5-2-3-6(10)8-7(5)11/h2H,3H2,1H3,(H,8,10,11)

InChI Key

OXRUFOLDUCJWES-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CCC(=O)NC1=O

Origin of Product

United States

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